2-({[5-(METHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Overview
Description
2-({[5-(METHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHOXY)ACETIC ACID is a complex organic compound that features a thiazole ring, a methoxycarbonyl group, and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(METHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHOXY)ACETIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable carboxylic acid derivative.
Carbamoylation: The carbamoyl group is introduced by reacting the thiazole derivative with an isocyanate under controlled conditions.
Final Coupling: The final step involves coupling the intermediate with a suitable acetic acid derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(METHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-({[5-(METHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHOXY)ACETIC ACID has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[5-(METHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHOXY)ACETIC ACID involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxycarbonyl and carbamoyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-({[5-(CARBOXYMETHYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
- 2-({[5-(METHOXYCARBONYL)-4-ETHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHOXY)ACETIC ACID
Uniqueness
2-({[5-(METHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}METHOXY)ACETIC ACID is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
IUPAC Name |
2-[2-[(5-methoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c1-5-8(9(16)17-2)19-10(11-5)12-6(13)3-18-4-7(14)15/h3-4H2,1-2H3,(H,14,15)(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGSEGOGWROHQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COCC(=O)O)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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